molecular formula C15H9F6NO B070262 4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide CAS No. 195371-90-5

4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide

Cat. No.: B070262
CAS No.: 195371-90-5
M. Wt: 333.23 g/mol
InChI Key: LFKUJYIIONKBSK-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide is a high-value chemical building block and research compound characterized by its distinct aromatic structure featuring two terminal trifluoromethyl groups. This compound is of significant interest in medicinal chemistry and drug discovery, particularly in the development of small molecule inhibitors. Its structure is engineered to exhibit enhanced metabolic stability and improved membrane permeability, attributed to the presence of the lipophilic and electron-withdrawing trifluoromethyl groups. Researchers utilize this benzamide derivative as a key scaffold for probing protein-ligand interactions, often targeting enzymes and receptors where the rigid, biphenyl-like core facilitates precise molecular recognition. Its primary research applications include serving as an intermediate in the synthesis of more complex pharmaceutical candidates, especially in oncology and central nervous system (CNS) disease research. Furthermore, its properties make it a compelling candidate for material science applications, including the development of organic semiconductors and liquid crystals, where its thermal stability and electronic characteristics are advantageous. This product is supplied to facilitate advanced laboratory investigations and is an essential tool for scientists exploring structure-activity relationships (SAR) and optimizing lead compounds.

Properties

IUPAC Name

4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F6NO/c16-14(17,18)10-3-1-9(2-4-10)13(23)22-12-7-5-11(6-8-12)15(19,20)21/h1-8H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKUJYIIONKBSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380636
Record name 4-(Trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195371-90-5
Record name 4-(Trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out using reagents such as trifluoromethyl iodide and a suitable radical initiator under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale radical trifluoromethylation reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide is C15H9F6NO, with a molecular weight of 333.23 g/mol. The presence of trifluoromethyl groups enhances its lipophilicity and stability, making it suitable for various applications. The compound has been synthesized through methods such as radical trifluoromethylation and the Swarts reaction, which introduces trifluoromethyl groups into aromatic compounds .

Chemistry

  • Building Block for Organic Synthesis : TFMP serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules. Its unique trifluoromethyl substituents allow for modifications that can lead to novel compounds with desirable properties .
  • Reactivity Studies : The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution. For example, it can be oxidized to form carboxylic acids or ketones using strong oxidizing agents .

Biology

  • Biological Activity : TFMP has been investigated for its potential biological activity. Studies have shown that derivatives of TFMP exhibit cytotoxic effects against cancer cell lines, particularly those associated with chronic myeloid leukemia (CML). The mechanism involves inhibition of specific kinases related to cell signaling pathways .

    Table 1: Anticancer Activity of TFMP Derivatives
    CompoundCell LineIC50 (nM)
    TFMPK56267
    TFMPBa/F3 BCR-ABL147
  • Mechanism of Action : The trifluoromethyl groups enhance the binding affinity of TFMP to biological targets, influencing its interaction with enzymes and receptors. This property is crucial for developing inhibitors targeting specific pathways in cancer therapy .

Medicine

  • Pharmaceutical Development : The compound is explored as a potential pharmaceutical intermediate due to its unique structural properties. Its ability to interact with biological targets positions it as a candidate for drug development aimed at treating various diseases .
  • Agrochemical Applications : Beyond medicinal uses, TFMP is also relevant in the agrochemical industry for developing pesticides and herbicides with enhanced efficacy due to its chemical stability and reactivity .

Crystal Structure Analysis

A study published in Acta Crystallographica detailed the crystal structure of N-[4-(trifluoromethyl)phenyl]benzamide (related to TFMP), revealing insights into molecular conformation and intermolecular interactions that may influence biological activity. The analysis highlighted specific dihedral angles and packing interactions that could affect stability and reactivity .

In Silico Studies

Computational modeling has been employed to predict the binding affinity of TFMP derivatives with various protein targets. These studies suggest that the trifluoromethyl groups enhance binding through hydrophobic interactions, which is crucial for developing potent inhibitors against target kinases .

Mechanism of Action

The mechanism of action of 4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide involves its interaction with molecular targets through its trifluoromethyl groups. These groups can influence the electronic distribution within the molecule, affecting its binding affinity to various biological targets. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Physicochemical Properties

  • Lipophilicity :
    • SR1078’s logP is higher (~3.5 estimated) compared to hydroxylated analogues (e.g., 5-Fluoro-2-OH-N-[4-(CF₃)Ph]Benzamide, logP ~2.8), impacting blood-brain barrier penetration .
    • 4-(Difluoromethoxy)-N-[2-(CF₃)Ph]Benzamide : The difluoromethoxy group (-OCHF₂) reduces logP slightly compared to -CF₃ but improves metabolic stability by resisting oxidative degradation .
  • Solubility : Hydroxyl groups (e.g., in 5-Cl-2-OH derivatives) enhance aqueous solubility but may reduce cellular uptake .

Toxicity and Selectivity

  • SR1078 demonstrates moderate cytotoxicity (LC₅₀ ~10–30 µmol·L⁻¹), while nitro-substituted analogues (e.g., 5-Cl-2-OH-N-[4-NO₂Ph]Benzamide) show higher toxicity, likely due to reactive metabolite formation .
  • N-(3,5-DimethylPh)-4-(CF₃)Benzamide : Methyl groups on the aniline ring reduce cytotoxicity compared to SR1078, suggesting steric shielding of reactive sites .

Biological Activity

4-(Trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide, also known by its CAS number 195371-90-5, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of trifluoromethyl groups enhances its lipophilicity and electronic properties, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and effects in different biological systems.

  • Molecular Formula : C15H9F6N O
  • Molar Mass : 333.23 g/mol
  • Melting Point : 206-207°C
  • Hazard Classification : Irritant (Xi)

The mechanism of action for this compound involves interactions with various molecular targets. The trifluoromethyl groups can significantly influence the compound's binding affinity to enzymes and receptors, potentially modulating their activity. Research indicates that such compounds can act as inhibitors of specific kinases, which are critical in cancer pathways.

Anticancer Activity

Several studies have investigated the anticancer potential of derivatives related to this compound. Notably:

  • In Vitro Studies : A study reported that compounds with similar structural backbones exhibited significant activity against various cancer cell lines. The IC50 values for these compounds ranged from 1.42 µM to 4.56 µM against leukemia and renal carcinoma cell lines, indicating potent antiproliferative effects .
  • Mechanistic Insights : The anticancer activity is believed to stem from the inhibition of specific kinases involved in cell proliferation and survival pathways. For instance, some derivatives have shown comparable efficacy to established drugs like sorafenib .

Cholinesterase Inhibition

Research has also explored the potential of this compound as a cholinesterase inhibitor:

  • Selectivity and Potency : Compounds derived from similar structures demonstrated varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Some derivatives showed IC50 values lower than those of established inhibitors like rivastigmine, suggesting potential applications in treating neurodegenerative diseases .

Case Studies

  • Synthesis and Evaluation : In a study focused on synthesizing new benzamide derivatives, the biological activity was evaluated through in vitro assays against several cancer cell lines. The findings indicated that modifications at the phenyl ring significantly influenced the anticancer properties .
  • Crystal Structure Analysis : A detailed analysis using X-ray crystallography provided insights into the conformational dynamics of this compound. Understanding its crystal structure helped elucidate how molecular interactions could affect its biological activity .

Data Summary

Biological ActivityCell Line TestedIC50 (µM)Reference
AnticancerK562 (Leukemia)2.27
AnticancerHL-60 (Leukemia)1.42
AnticancerOKP-GS (Renal)4.56
AChE InhibitionVarious<50
BChE InhibitionVarious<19.95

Q & A

Q. What are the key considerations for synthesizing 4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide in a laboratory setting?

  • Methodological Answer: Synthesis requires rigorous hazard analysis for reagents like 4-(trifluoromethyl)benzoyl chloride and O-benzyl hydroxylamine hydrochloride. Steps include:
  • Risk Assessment: Evaluate decomposition risks (e.g., DSC data showing thermal instability of intermediates) and mutagenicity (Ames II testing indicated lower mutagenicity than other anomeric amides but comparable to benzyl chloride) .
  • Reagent Handling: Use sodium pivalate or sodium carbonate as bases in acetonitrile/dichloromethane mixtures under controlled temperatures. Ensure proper ventilation for volatile byproducts .

Q. Which spectroscopic methods are most effective for characterizing this compound and its intermediates?

  • Methodological Answer:
  • NMR Spectroscopy: 1^1H and 13^{13}C NMR are critical for confirming regiochemistry and detecting trifluoromethyl groups (e.g., 19^{19}F NMR for fluorine environments) .
  • HPLC: Used to assess purity (>95% for intermediates) and monitor reaction progress .
  • Mass Spectrometry (ESI-MS): Validates molecular weight and fragmentation patterns, especially for halogenated derivatives .

Q. How can researchers ensure the purity of this compound during synthesis?

  • Methodological Answer:
  • Purification Techniques:
  • Column Chromatography: Use silica gel with gradients of ethyl acetate/hexane for intermediates .
  • Recrystallization: Optimal for final products using dichloromethane/pentane mixtures .
  • Analytical Monitoring: Regular TLC and HPLC checks at each step to isolate byproducts like hydrolyzed benzamides .

Advanced Research Questions

Q. What strategies can optimize the coupling reaction between 4-(trifluoromethyl)benzoyl chloride and 4-(trifluoromethyl)aniline to improve yield?

  • Methodological Answer:
  • Solvent Selection: Dichloromethane or acetonitrile enhances reactivity due to polarity and low nucleophilic interference .
  • Catalysts: Use coupling agents like HATU or DCC to activate the acyl chloride, reducing side reactions (e.g., hydrolysis) .
  • Temperature Control: Maintain 0–5°C during acyl chloride addition to prevent thermal decomposition .

Q. How should researchers address discrepancies in mutagenicity data for benzamide derivatives with trifluoromethyl groups?

  • Methodological Answer:
  • Comparative Testing: Use Ames II assays with S9 metabolic activation to benchmark against known mutagens (e.g., compound 3 showed lower mutagenicity than other anomeric amides) .
  • Structural Analysis: Correlate mutagenicity with substituent positions; para-substituted trifluoromethyl groups may reduce DNA intercalation risks compared to ortho-substituted analogs .

Q. What computational approaches predict the binding affinity of this compound to target enzymes?

  • Methodological Answer:
  • Docking Studies: Use Glide XP scoring to model hydrophobic enclosure effects and hydrogen-bonding interactions (e.g., with bacterial PPTase enzymes) .
  • MD Simulations: Assess stability of ligand-enzyme complexes over 100-ns trajectories to validate binding poses .

Q. How can reaction pathways be modified to minimize byproduct formation during synthesis?

  • Methodological Answer:
  • Byproduct Identification: Use LC-MS to detect hydrolyzed intermediates (e.g., free carboxylic acids from acyl chloride hydrolysis) .
  • Condition Optimization: Replace aqueous workup with anhydrous sodium sulfate drying to prevent hydrolysis .
  • Protecting Groups: Introduce pivaloyl groups to stabilize reactive intermediates during coupling steps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide
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4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide

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